molecular formula C9H11F2NO2 B12064521 1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester CAS No. 2149601-23-8

1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester

Cat. No.: B12064521
CAS No.: 2149601-23-8
M. Wt: 203.19 g/mol
InChI Key: SBOFNSDGDGRCHZ-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the carboxylic acid group at the 3-position. The difluoromethyl and dimethyl groups are then introduced through selective substitution reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The difluoromethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the dimethyl groups may affect its binding affinity and selectivity.

Comparison with Similar Compounds

  • 1H-Pyrrole-3-carboxylic acid, 5-(3-pyridinyl)-, methyl ester
  • 1H-Pyrrole-3-carboxylic acid, 5-(2-fluorophenyl)-4-methoxy-, methyl ester
  • 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester

Comparison: Compared to these similar compounds, 1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester is unique due to its specific substitution pattern. The presence of both difluoromethyl and dimethyl groups can significantly alter its chemical reactivity, stability, and potential applications. For instance, the difluoromethyl group can enhance metabolic stability and lipophilicity, making it a valuable moiety in drug design.

This detailed overview highlights the significance of this compound in various fields of research and industry. Its unique chemical structure and properties make it a compound of interest for further study and application.

Properties

CAS No.

2149601-23-8

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 5-(difluoromethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H11F2NO2/c1-4-6(9(13)14-3)5(2)12-7(4)8(10)11/h8,12H,1-3H3

InChI Key

SBOFNSDGDGRCHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(F)F

Origin of Product

United States

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